N-(2-Pyrazinylmethyl)-2,6-difluorobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

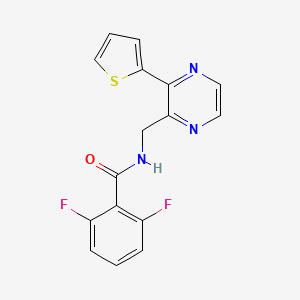

2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound is also known as GSK-J4 and has been extensively studied for its ability to inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves the inhibition of the histone demethylase JMJD3. This enzyme plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins, which can activate or repress gene transcription. By inhibiting JMJD3, this compound can modulate gene expression and affect various cellular processes such as cell growth, differentiation, and apoptosis.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide are complex and depend on the specific cellular context. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, it can modulate the immune response by affecting the expression of cytokines and chemokines, making it a potential candidate for the treatment of inflammatory and autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is its high specificity for JMJD3, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, this compound is relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. One potential direction is the development of new derivatives with improved solubility and bioavailability, which could enhance their therapeutic potential. Additionally, further studies are needed to elucidate the specific cellular processes and signaling pathways affected by this compound, which could provide insights into its potential applications in various fields such as cancer research and drug discovery. Finally, the development of new methods for the delivery of this compound to specific tissues and organs could enhance its efficacy and reduce potential side effects.

Synthesemethoden

The synthesis of 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves the reaction of 2,6-difluorobenzoyl chloride with 3-(thiophen-2-yl)pyrazine-2-carbaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Medikamente

2,6-Difluorobenzamide, einschließlich der Verbindung, wurden in den letzten Jahrzehnten intensiv als antibakterielle Medikamente untersucht . Mehrere 3-substituierte 2,6-Difluorobenzamide haben ihre Fähigkeit bewiesen, den bakteriellen Zellteilungszyklus zu stören, indem sie das Protein FtsZ hemmen, den Schlüsselfaktor des gesamten Prozesses .

FtsZ-Hemmer

FtsZ (Filamenting temperature sensitive Z) ist ein Protein, das eine entscheidende Rolle bei der bakteriellen Zellteilung spielt. Die Hemmung von FtsZ führt zur Zellfilamentierung und Lyse . 2,6-Difluorobenzamide, einschließlich der fraglichen Verbindung, haben gezeigt, dass sie FtsZ hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht .

Photovoltaische Polymere

Die Struktur der Verbindung, insbesondere die Thieno[3,2-b]thiophen-Einheit, wurde im Zusammenhang mit breitbandigen konjugierten Polymeren untersucht, die in photovoltaischen Anwendungen eingesetzt werden . Das Ändern der Linkerpositionen an der Thieno[3,2-b]thiophen-Einheit kann sich stark auf die Energieniveaus, die Aggregation, die Morphologie der aktiven Schicht sowie die optischen und photovoltaischen Eigenschaften auswirken .

Fluoreszierende Sonden

Die Verbindung wurde bei der Entwicklung fluoreszierender Sonden verwendet . Diese Sonden werden in verschiedenen Forschungsbereichen, darunter Biochemie und Zellbiologie, eingesetzt, um biologische Systeme zu visualisieren und zu untersuchen .

Synthese anderer Verbindungen

2,6-Difluorobenzamide, einschließlich der Verbindung, wurden bei der Synthese anderer Verbindungen verwendet . So wurde sie beispielsweise bei der Synthese von 2,6-Difluor-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamid und Methyl-2,6-difluorbenzoat verwendet .

Abbauprodukt von Diflubenzuron

2,6-Difluorobenzamide sind das Haupt-Abbauprodukt von Diflubenzuron , einem weit verbreiteten Insektizid. Dies macht die Verbindung in Umweltstudien im Zusammenhang mit der Verwendung und dem Abbau von Diflubenzuron wichtig .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS/c17-10-3-1-4-11(18)14(10)16(22)21-9-12-15(20-7-6-19-12)13-5-2-8-23-13/h1-8H,9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEXJPNUCAOSNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)

![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)

![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)

![2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B2389553.png)